N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Description
N-[4-(Acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an acetylamino phenyl carboxamide group at position 2. Its synthesis typically involves multi-step reactions, including condensation and coupling steps, as inferred from analogous compounds (e.g., Scheme 1 for compound 3 in the provided evidence) .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10(22)18-12-3-5-13(6-4-12)19-16(23)14-9-21-8-11(17)2-7-15(21)20-14/h2-9H,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNKTYIICNBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation of the amino group: This step involves the reaction of the amino group with acetic anhydride or acetyl chloride under basic conditions.
Coupling with the carboxamide group: The final step involves the formation of the carboxamide group through reactions with carboxylic acid derivatives or amides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (Compound 4)
- Substituents : 4-Chlorophenyl at position 2 and benzyl alcohol at position 5.
- Pharmacological Impact : Chlorophenyl groups are associated with improved target affinity but may elevate hepatotoxicity risks .
Comparative Data Table
| Parameter | Target Compound | Compound 3 | Compound 4 |
|---|---|---|---|
| Core Structure | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Position 6 Substituent | Chlorine | Pyrid-2-yl | 4-Chlorophenyl |
| Position 2 Substituent | 4-Acetylamino phenyl carboxamide | Phenyl carboxamide | Benzyl alcohol |
| Molecular Weight (g/mol) | ~371.8 (calculated) | ~356.4 (calculated) | ~379.9 (calculated) |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~2.5 (higher lipophilicity) |
| ADME Profile | Likely moderate metabolic stability | High solubility, rapid clearance | Polar, potential for Phase II metabolism |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s 6-chloro and acetylamino groups may require specialized coupling reagents or protective groups, as seen in the synthesis of Compound 3 and 4 .
- Pharmacological Advantages: The 6-chloro substituent may enhance target binding affinity compared to pyridyl or unsubstituted analogues. The 4-acetylamino group could improve metabolic stability by reducing oxidative deamination compared to primary amines.
- Safety Considerations : Early safety pharmacology data for analogous compounds suggest that chlorinated aromatic systems (as in Compound 4) may necessitate rigorous hepatotoxicity screening .
Biological Activity
N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a complex structure that includes an acetylamino group and a chloro substituent. The presence of these functional groups is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | N-(4-acetamidophenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
| Molecular Formula | C16H13ClN4O2 |
| CAS Number | 17246500 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor Modulation : It has the potential to act as an agonist or antagonist at various receptors, influencing physiological responses.
- Cell Signaling Interference : By interfering with cellular signaling pathways, it can alter cellular responses and potentially induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving N-substituted chloroacetamides demonstrated effectiveness against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans .
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Potential
The imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them promising candidates for cancer therapy.
Case Studies and Research Findings
- Study on Antimicrobial Potential :
-
Anticancer Research :
- Investigations into the anticancer potential of imidazo[1,2-a]pyridine derivatives have shown that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Structure-Activity Relationship (SAR) :
Q & A
Basic: What are the key considerations for synthesizing N-[4-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Critical steps include:
- Functionalization : Introducing the 6-chloro substituent via electrophilic substitution using phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (0–10°C, 8 hours) .
- Amide Coupling : Reacting the chlorinated intermediate with 4-(acetylamino)phenyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide linkage .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and LC-MS (>95% purity) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound and its structural analogs?
Methodological Answer:
Discrepancies often arise from variations in substituents (e.g., chloro vs. methoxy groups) or assay conditions. To address this:
- Comparative SAR Analysis : Systematically compare bioactivity across analogs (e.g., replacing the 4-acetylamino group with fluorophenyl or thienyl moieties) to isolate pharmacophore contributions .
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase inhibition assays) and validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict target interactions and identify structural features (e.g., chloroimidazo core) critical for activity .
Basic: What structural features of this compound influence its solubility and bioavailability?
Methodological Answer:
Key structural determinants include:
- Polar Groups : The carboxamide and acetylamino groups enhance water solubility via hydrogen bonding but may reduce membrane permeability .
- Chlorine Substituent : The 6-chloro group increases lipophilicity (logP ~2.8), favoring passive diffusion but potentially limiting aqueous solubility .
- Heterocyclic Core : The imidazo[1,2-a]pyridine scaffold contributes to π-π stacking with aromatic residues in target proteins, improving binding but requiring formulation optimization (e.g., PEGylation) for in vivo stability .
Advanced: What strategies are recommended for optimizing pharmacokinetic properties while retaining target affinity?
Methodological Answer:
- Prodrug Design : Introduce labile esters (e.g., methyl or ethyl) to the carboxamide group to enhance oral absorption, with enzymatic cleavage in vivo .
- Metabolic Stability : Screen for CYP450-mediated degradation using human liver microsomes. Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Toxicity Mitigation : Perform Ames tests for mutagenicity and adjust substituents (e.g., reducing electron-withdrawing groups) to minimize off-target effects .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify acetylamino (δ ~2.1 ppm) and imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm) .
- Purity Assessment : LC-MS (ESI+) with C18 columns and gradient elution (0.1% formic acid/acetonitrile) .
- Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C indicative of robust stability) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., c-KIT kinase) in live cells .
- CRISPR Knockout Models : Generate isogenic cell lines lacking the target protein to assess dependency on the compound’s activity .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling perturbations .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Intermediate Stability : Optimize storage conditions (e.g., inert atmosphere, –20°C) for sensitive intermediates like chloroimidazo precursors .
- Yield Optimization : Replace low-yielding steps (e.g., amide coupling) with flow chemistry or microwave-assisted synthesis .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control POCl₃ residues via quenching with aqueous NaHCO₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
